molecular formula C15H27BO2 B13491731 (E)-2-(3-Cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3-Cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13491731
M. Wt: 250.19 g/mol
InChI Key: IRTAJFFIVRNSMM-XYOKQWHBSA-N
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Description

2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in organic synthesis due to its unique structural properties and reactivity. This compound is part of the broader class of pinacol boronic esters, which are highly valuable building blocks in organic chemistry .

Preparation Methods

The synthesis of 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexylpropene with pinacolborane under specific conditions. The reaction is often catalyzed by transition metals such as copper or palladium to facilitate the formation of the boronic ester. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pathways involved include radical mechanisms for hydromethylation and catalytic cycles for substitution reactions .

Comparison with Similar Compounds

Similar compounds to 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other pinacol boronic esters such as:

  • Phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • Allylboronic acid pinacol ester

What sets 2-(3-cyclohexylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique cyclohexylpropene moiety, which imparts distinct reactivity and stability compared to other boronic esters .

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

2-[(E)-3-cyclohexylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h8,12-13H,5-7,9-11H2,1-4H3/b12-8+

InChI Key

IRTAJFFIVRNSMM-XYOKQWHBSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC2CCCCC2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC2CCCCC2

Origin of Product

United States

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